molecular formula C23H18N4O2S B298898 N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Cat. No. B298898
M. Wt: 414.5 g/mol
InChI Key: CILRRKIGOHPMAT-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is a novel compound that has been synthesized recently. It has gained attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in the inflammatory response and cancer cell growth. It may also interact with metal ions and biological molecules, leading to changes in their properties.
Biochemical and Physiological Effects:
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines. It can also induce apoptosis in cancer cells. Furthermore, it can bind to metal ions and biological molecules, leading to changes in their properties.

Advantages and Limitations for Lab Experiments

N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide has several advantages for lab experiments. It is easy to synthesize and purify. It is also stable and can be stored for a long time. However, it has some limitations. It is not very soluble in water, which can limit its use in some experiments. It can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide. It can be further studied for its anti-inflammatory and anti-cancer properties. It can also be used as a probe for detecting biological molecules in cells and tissues. Furthermore, it can be modified to improve its solubility and reduce its toxicity. Finally, it can be used as a ligand for metal ions in coordination chemistry, leading to the development of new materials with unique properties.
Conclusion:
In conclusion, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is a novel compound that has potential applications in scientific research. It has anti-inflammatory and anti-cancer properties and can be used as a fluorescent probe for detecting biological molecules. It can also be used as a ligand for metal ions in coordination chemistry. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

The synthesis of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide involves a multi-step reaction. The starting materials are cyclohexanone, 4-phenyl-2-aminothiazole, and 4-nitrobenzohydrazide. The reaction proceeds through several steps, including condensation, reduction, and cyclization. The final product is obtained in good yield and high purity.

Scientific Research Applications

N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide has potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. It can also be used as a fluorescent probe for detecting biological molecules. Furthermore, it has been used as a ligand for metal ions in coordination chemistry.

properties

Product Name

N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

InChI

InChI=1S/C23H18N4O2S/c28-21-9-5-4-8-18(21)14-24-27-22(29)17-10-12-19(13-11-17)25-23-26-20(15-30-23)16-6-2-1-3-7-16/h1-15,24H,(H,25,26)(H,27,29)/b18-14+

InChI Key

CILRRKIGOHPMAT-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NN/C=C/4\C=CC=CC4=O

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NNC=C4C=CC=CC4=O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NNC=C4C=CC=CC4=O

Origin of Product

United States

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